

Technical Guide: Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
| Cat. No.: | B586926 |

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate**, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, proposes a detailed experimental protocol for its synthesis, and presents this information in a format tailored for researchers and drug development professionals. Due to the limited publicly available data on this specific molecule, this guide also includes information on the closely related analogue, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, to provide a broader context for its potential utility.

Introduction

Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and physicochemical properties. The 7-azaspiro[3.5]nonane core, in particular, offers a rigid framework that can be strategically functionalized to interact with biological targets. This guide focuses on the 2-hydroxy derivative, **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate**, providing essential information for its synthesis and characterization.

IUPAC Name and Chemical Identity

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is **benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate**.

Physicochemical Properties

Quantitative data for **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate** is limited. The following table summarizes the available data. For comparative purposes, data for the related compound, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is also included.

| Property | Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
|--------------------|---|--|
| CAS Number | 147610-99-9 [1] | 147610-98-8 |
| Molecular Formula | C ₁₆ H ₂₁ NO ₃ [1] | C ₁₆ H ₁₉ NO ₃ |
| Molecular Weight | 275.34 g/mol [1] | 273.33 g/mol |
| Purity | ≥95% (as commercially available) [1] | ≥95% (as commercially available) |
| Storage Conditions | 2-8 °C [1] | Room Temperature or 4°C |
| SMILES | O=C(OCC1=CC=CC=C1)N2C CC3(CC(O)C3)CC2 [1] | O=C(OCC1=CC=CC=C1)N2C CC3(CC(=O)C3)CC2 |

Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate** is not readily available in the peer-reviewed literature. However, a logical and commonly employed synthetic route would involve the reduction of the corresponding ketone, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

4.1. Proposed Synthesis of **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate** via Reduction

This proposed protocol is based on standard chemical transformations.

Reaction Scheme:

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

NaBH₄, Methanol

Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

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Caption: Proposed synthesis of the target compound.

Materials:

- Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Sodium borohydride (NaBH₄)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator

- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dissolution: In a round-bottom flask, dissolve Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Monitor the reaction for gas evolution.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

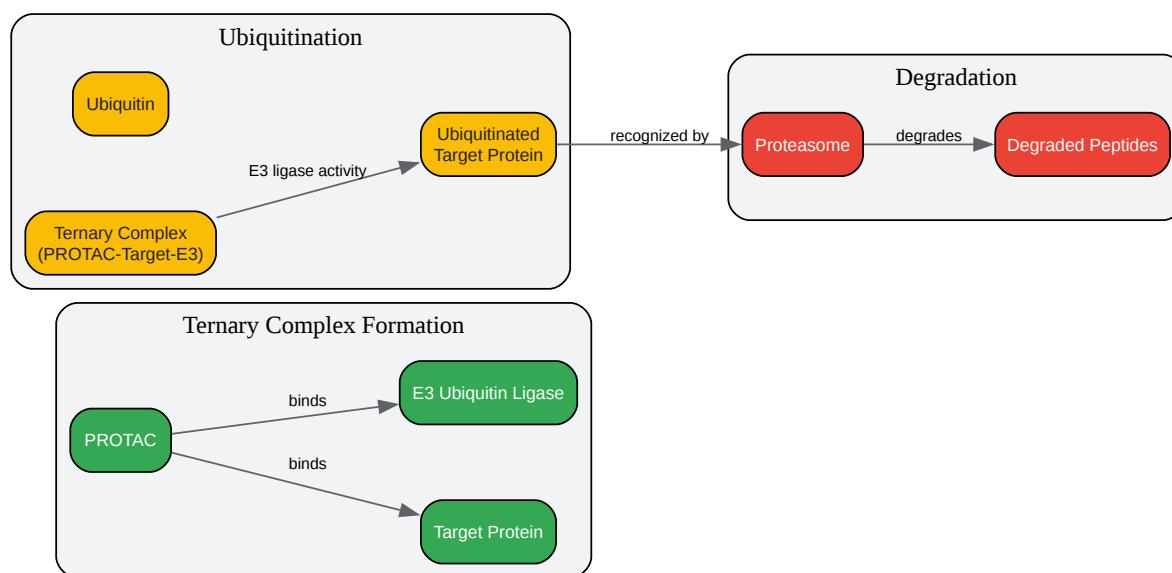
- Purification: The crude **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate**.

The related compound, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.

PROTAC Mechanism of Action Workflow:



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Caption: General mechanism of action for PROTACs.

Conclusion

Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a chemical entity with potential for further exploration in drug discovery and development. This guide provides the available foundational knowledge for this compound and a proposed synthetic route. Further research is warranted to elucidate its biological activity and potential therapeutic applications. The information provided herein, including data on its "oxo" analogue, should serve as a valuable resource for researchers initiating studies on this and related spirocyclic systems.

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References

- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
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